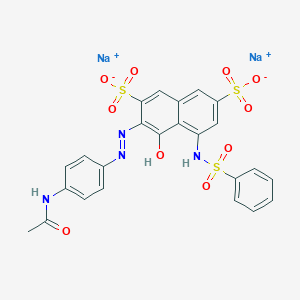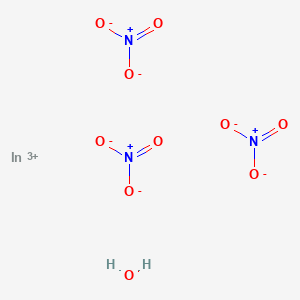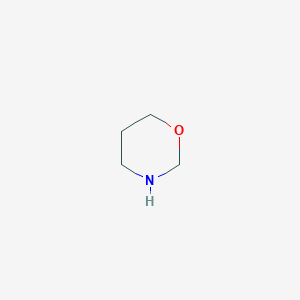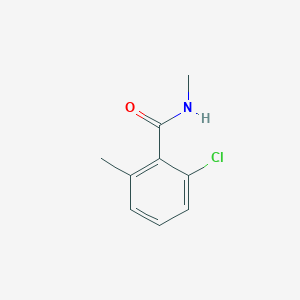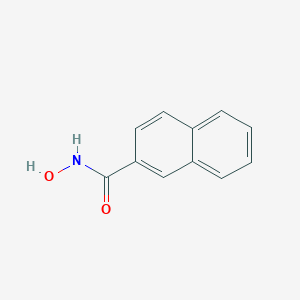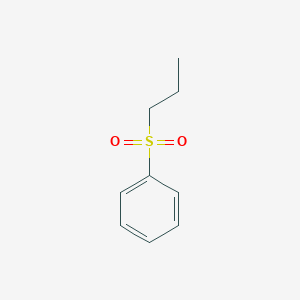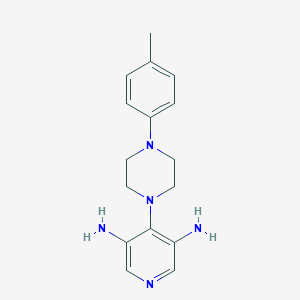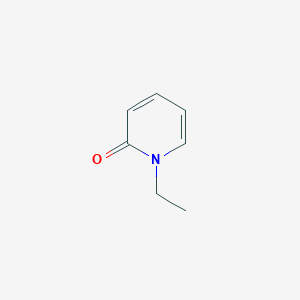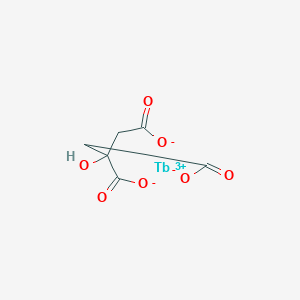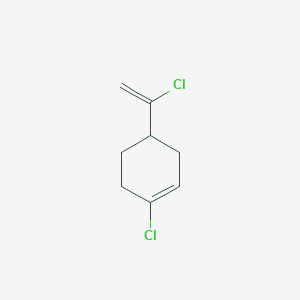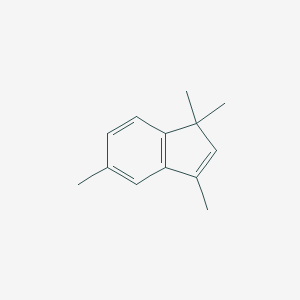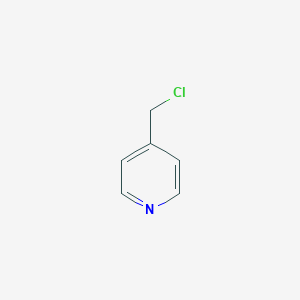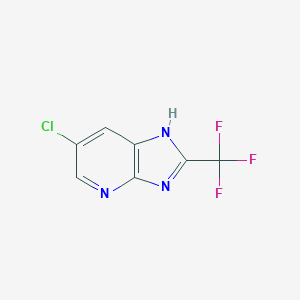
Fluoromidine
概要
説明
Synthesis Analysis
Fluoromidine synthesis involves nucleophilic substitution reactions in various solvents to yield high radiochemical purity and yield. Studies have shown that using tertiary alcohol solvents can provide high radiochemical yields of fluoromidine derivatives, such as [18F]fluorothymidine ([18F]FLT), which is crucial for PET imaging applications (Lee et al., 2008). The synthesis process can be optimized to improve yields, as seen with the use of ionic liquids and automated synthesis systems, enhancing the efficiency of producing fluoromidine derivatives for clinical and research purposes (Moon et al., 2006).
Molecular Structure Analysis
The molecular structure of fluoromidine analogs, including [18F]FLT, has been extensively studied to understand their interaction with biological systems. For instance, 2'-fluorothymidine derivatives have shown compatibility with DNA synthesis and restriction enzymes, indicating their potential utility in biochemistry and pharmacology (Williams et al., 1991).
Chemical Reactions and Properties
Fluoromidine undergoes specific chemical reactions, such as nucleophilic substitution, to integrate into DNA structures. These reactions are crucial for its applications in tracking cell proliferation and understanding the mechanisms of action of fluoromidine in inhibiting viral replication and tumor growth. The covalent complex formation with enzymes, like thymidylate synthetase, demonstrates the chemical reactivity and potential therapeutic applications of fluoromidine derivatives (Santi & McHenry, 1972).
Physical Properties Analysis
The physical properties of fluoromidine, such as solubility, melting points, and stability, are critical for its storage, handling, and application in various scientific and clinical settings. Studies have shown that [18F]FLT is stable under specific conditions, making it suitable for use in PET imaging over time (Oh et al., 2004).
Chemical Properties Analysis
The chemical properties of fluoromidine, including its reactivity, interaction with biological molecules, and the formation of stable complexes with enzymes, define its role in medicinal chemistry and drug development. The ability of fluoromidine derivatives to be incorporated into DNA and influence cellular processes is a key area of research, providing insights into its mechanism of action and potential therapeutic applications (Tanaka et al., 1981).
科学的研究の応用
Tumor Response Marker : FLT has been developed as a marker for tumor response, especially in contrast to 18F-fluorodeoxyglucose (FDG), another commonly used tracer in PET scans. FLT is increasingly used for assessing the response to anticancer treatments, mainly in tumor xenograft SCID mouse models. However, clinical data on its effectiveness are still limited (Reske & Deisenhofer, 2006).
PET Imaging in Oncology : FLT, along with other imaging agents like FDG, plays a significant role in oncology research and clinical practice. It is particularly important in estimating cancer prognosis and predicting therapeutic outcomes. FLT's ability to monitor tumor cell proliferation is vital for non-invasive staging and treatment response assessment (Shields, 2006).
Metabolic Monitoring : FLT's utility extends to monitoring the metabolism of certain drugs, like 5-fluorouracil, in cancer treatment. This monitoring is crucial for understanding the drug's efficacy and its effects on tumor cells (Stevens et al., 1984).
Safety in Imaging Proliferation : A study on FLT's safety as a radiotracer for quantifying proliferation in the human cancer setting found no significant adverse effects from FLT injected at specific dosages, confirming its safety for clinical use (Spence et al., 2008).
Monitoring Radiation Therapy Response : FLT PET can be used to monitor early responses to radiation treatment. This application is particularly promising in understanding the immediate effects of radiation therapy on tumors (Yang et al., 2006).
Breast Cancer Diagnosis : FLT has been evaluated as a PET tracer for diagnosing breast cancer. It demonstrated potential for high image contrast, which could aid in detecting small tumor foci (Smyczek-Gargya et al., 2004).
Assessment of Chemotherapy Response : FLT-PET is valuable for evaluating tumor response to therapy, especially in predicting early responses during treatment. The uptake of FLT in tumors depends on thymidine kinase 1 activity and therapy-induced activation of the salvage pathway and expression of nucleoside transporters (Barwick et al., 2009).
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOCYOOZHULNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057963 | |
| Record name | Fluoromidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromidine | |
CAS RN |
13577-71-4 | |
| Record name | Fluoromidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13577-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoromidine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013577714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoromidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0MD001735 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

